spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
An In-Depth Spectroscopic Guide to the Structural Elucidation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its biological profile. The title compound, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, incorporates three key features: the quinazolinone ring, a thione group (C=S) at position 2, and a 4-fluorophenyl substituent at position 3. This guide provides a comprehensive analysis of the multi-technique spectroscopic approach (Mass Spectrometry, IR, and NMR) required to unambiguously confirm its structure, offering insights into the causal relationships between molecular features and their spectral signatures.
Molecular Structure Overview
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with conventional atom numbering for the quinazolinone ring system.
Caption: Structure of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint, revealing the mass of the parent molecule and the masses of stable fragments, which can be pieced together to confirm the structure.[3]
Experimental Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into a mass spectrometer, typically a GC-MS or a direct insertion probe.
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]
-
Analysis: The instrument separates the generated ions based on their m/z ratio, producing a mass spectrum.
Spectral Interpretation
The molecular formula of the compound is C₁₄H₉FN₂OS. The expected monoisotopic mass is approximately 272.04 g/mol .
-
Molecular Ion (M⁺•): A prominent peak at m/z ≈ 272 is expected, corresponding to the intact molecule with one electron removed. The stability of the fused aromatic system should make this peak clearly observable.
-
Key Fragmentation Pathways: The energetically unstable molecular ion will break apart into smaller, more stable fragments.[3] The fragmentation is dictated by the weakest bonds and the stability of the resulting ions and neutral losses.
Caption: Proposed key fragmentation pathways for the title compound in EI-MS.
-
Loss of Fluorophenyl Group: Cleavage of the N3-C1' bond can lead to fragments corresponding to the quinazolinone core and the fluorophenyl moiety.
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.
-
Aromatic Fragments: Stable aromatic fragments like the fluorophenyl cation ([C₆H₄F]⁺) at m/z = 95 are highly probable.
Data Summary: Mass Spectrometry
| m/z (Expected) | Proposed Fragment Identity | Notes |
|---|---|---|
| 272 | [C₁₄H₉FN₂OS]⁺• (Molecular Ion) | Confirms the molecular weight of the compound. |
| 177 | [M - C₆H₄F]⁺ | Loss of the fluorophenyl radical. |
| 121 | [C₇H₄FN]⁺• | Fragment corresponding to fluorophenyl isothiocyanate. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, a common and stable fragment. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). This technique is exceptionally powerful for identifying the types of functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Analysis: A spectrum is recorded, typically in the range of 4000–400 cm⁻¹.
Spectral Interpretation
The IR spectrum provides direct evidence for the key functional groups within the molecule.
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N-H Stretching: A single, potentially broad absorption band is expected in the range of 3150–3270 cm⁻¹.[1][4] This confirms the presence of the N-H group at the N1 position of the quinazolinone ring.
-
C-H Aromatic Stretching: Absorption peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.[5]
-
C=O (Amide) Stretching: A very strong, sharp absorption band is expected between 1650 and 1700 cm⁻¹.[1][4] This is a hallmark of the carbonyl group in the quinazolinone-4-one system.
-
C=C Aromatic Stretching: Multiple sharp bands of medium intensity will appear in the 1450–1610 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the fused aromatic and phenyl rings.[1]
-
C=S (Thione) Stretching: The thiocarbonyl group gives rise to a characteristic absorption band. This peak is typically found in the range of 1250-1480 cm⁻¹.[1][6]
-
C-F Stretching: A strong absorption band between 1100 and 1250 cm⁻¹ is indicative of the carbon-fluorine bond on the phenyl ring.
-
C-N Stretching: A peak for the C-N bond is expected around 1130-1140 cm⁻¹.[1]
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200 | N-H Stretch | Amine (N1-H) |
| >3000 | C-H Stretch | Aromatic Rings |
| ~1680 | C=O Stretch | Amide Carbonyl (C4=O) |
| 1450-1610 | C=C Stretch | Aromatic Rings |
| ~1400 | C=S Stretch | Thioamide (C2=S) |
| ~1250 | C-N Stretch | Amine/Amide |
| ~1200 | C-F Stretch | Aryl-Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra are acquired.
¹H NMR Spectral Interpretation
The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
-
N-H Proton (singlet, ~1H): The proton on the N1 nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 12.5–13.3 ppm.[4][7] This significant downfield shift is due to hydrogen bonding and the deshielding effects of the nearby carbonyl and thione groups.
-
Quinazolinone Aromatic Protons (multiplets, ~4H): The four protons on the fused benzene ring (H5, H6, H7, H8) will appear in the aromatic region, generally between δ 7.2 and 8.2 ppm.[7] The proton at H5 is often the most deshielded due to its proximity to the C4=O group, appearing as a doublet of doublets around δ 8.1-8.2 ppm. The remaining protons will show complex splitting patterns (triplets, doublets of doublets) based on their coupling with their neighbors.
-
4-Fluorophenyl Protons (multiplets, ~4H): The protons on the fluorophenyl ring will also appear in the aromatic region. Due to the symmetry of the para-substituted ring, they are expected to appear as two sets of signals, each integrating to 2H. These often present as two apparent triplets or doublets of doublets, a characteristic AA'BB' system, due to coupling to both adjacent protons and the ¹⁹F atom.[7]
Data Summary: ¹H NMR Spectroscopy (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.9 | broad singlet | 1H | N1-H | Acidic proton, deshielded by C=O and C=S groups.[4] |
| ~8.15 | dd | 1H | H5 | Deshielded by adjacent C=O group. |
| ~7.85 | ddd | 1H | H7 | Aromatic proton coupled to H6 and H8. |
| ~7.55 | ddd | 1H | H6 | Aromatic proton coupled to H5 and H7. |
| ~7.40 | d | 1H | H8 | Aromatic proton coupled to H7. |
| ~7.5-7.7 | m (AA') | 2H | H2', H6' | Protons ortho to the nitrogen, deshielded. |
| ~7.3-7.4 | m (BB') | 2H | H3', H5' | Protons ortho to the fluorine, show coupling to ¹⁹F.[7] |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
-
C=S Carbon (Thione): This is the most downfield signal, expected in the range of δ 174–178 ppm.[4][6] The C=S bond is significantly less polarized than a C=O bond, resulting in a more deshielded carbon nucleus.
-
C=O Carbon (Amide): The carbonyl carbon signal is expected around δ 161–163 ppm.[7]
-
Aromatic Carbons: The 12 aromatic carbons (8 from the quinazolinone core and 4 from the fluorophenyl ring) will appear in the typical aromatic region of δ 115–150 ppm.
-
The carbons bonded to heteroatoms (N, F) will have distinct chemical shifts. The carbon attached to fluorine (C4') will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF ≈ 245-250 Hz).[7]
-
The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.[7]
-
The quaternary carbons (C4a, C8a, C1') will generally have weaker signals.
-
Data Summary: ¹³C NMR Spectroscopy (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~176.0 | C2 (C=S) | Thioamide carbon, highly deshielded.[4] |
| ~162.5 | C4 (C=O) | Amide carbonyl carbon.[7] |
| ~164 (d, ¹JCF ≈ 248 Hz) | C4' | Carbon directly bonded to fluorine, shows large coupling.[7] |
| 115-149 | Aromatic Carbons | Remaining 11 aromatic carbons from both ring systems. |
Conclusion
The structural confirmation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is achieved through the synergistic application of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular weight and provides key fragmentation data. IR spectroscopy confirms the presence of essential functional groups, including N-H, C=O, and C=S. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the specific substitution pattern. The combination of these methods provides a self-validating system, ensuring the unambiguous elucidation of the molecular structure, a critical step for any researcher in the field of drug development and medicinal chemistry.
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